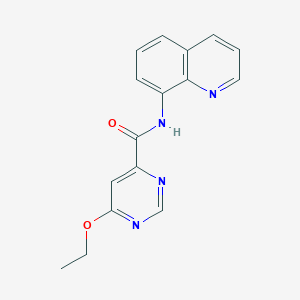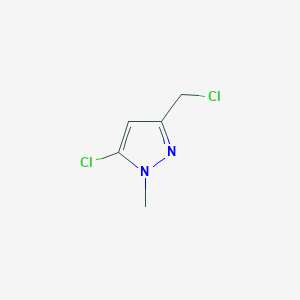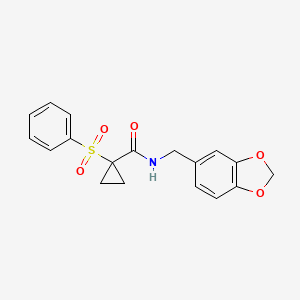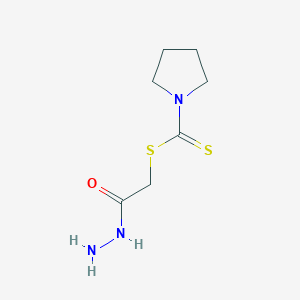
6-ethoxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-ethoxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H14N4O2 and its molecular weight is 294.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agents
- Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives: This study involves the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with potential antimicrobial properties. The research includes chemical reactions and spectral studies to determine the structures of the products, which have been screened for antibacterial and antifungal activity (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Kinase Inhibition
- Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase: A novel series of 3-quinoline carboxamides, including derivatives of pyrimidine-4-carboxamide, has been optimized as selective inhibitors of ATM kinase. These compounds show potential efficacy in combination with DNA strand break-inducing agents in disease-relevant models (Degorce, Barlaam, Cadogan et al., 2016).
Pharmacologically Relevant Compounds
- Bifunctional Compounds with Chloroquinoline and Dihydropyrimidone Moieties: This study reports the synthesis of pharmacologically relevant compounds combining chloroquinoline and dihydropyrimidone moieties. The research provides insight into the regioselective synthesis and crystal structures of these compounds, highlighting their potential in pharmacology (Watermeyer, Chibale, & Caira, 2009).
Antibacterial Agents
- 2,4-Diamino-5-benzylpyrimidines and Analogs as Antibacterial Agents: This research involves synthesizing a series of 2,4-diamino-5-[6-( or 7-)quinolylmethyl]pyrimidines. The compounds exhibited significant inhibition against Escherichia coli dihydrofolate reductase, especially those with an 8-substituent in the quinoline ring, indicating their potential as antibacterial agents (Davis, Rauckman, Chan, & Roth, 1989).
Diuretic Properties
- Polymorphic Modifications of a Pyrroloquinoline Carboxamide: A study on 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrroloquinoline-5-carboxamide reveals its strong diuretic properties, suggesting its use as a hypertension remedy. This research also explores the polymorphic modifications of this compound (Shishkina, Levandovskiy, Ukrainets et al., 2018).
Properties
IUPAC Name |
6-ethoxy-N-quinolin-8-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-2-22-14-9-13(18-10-19-14)16(21)20-12-7-3-5-11-6-4-8-17-15(11)12/h3-10H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPQAQVRDAXATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-((2,5-Dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2429131.png)


![Tert-butyl 2-[(4-fluorophenyl)amino]propanoate](/img/structure/B2429138.png)
![1-[4-[4-(2-Chlorophenyl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2429141.png)


![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone](/img/structure/B2429144.png)
![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2429146.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2429147.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2429150.png)
![3-Chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine](/img/structure/B2429151.png)


